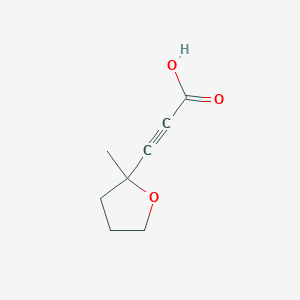

3-(2-Methyloxolan-2-yl)prop-2-ynoic acid

Beschreibung

Contextual Significance of Alkynoic Acid and Cyclic Ether Moieties in Organic Synthesis

In the field of organic synthesis, the strategic combination of different functional groups is paramount for creating novel molecules with desired properties. Alkynoic acids and cyclic ethers, such as oxolane (tetrahydrofuran), are two such functional groups that individually play crucial roles as versatile building blocks.

The alkynoic acid moiety , particularly the prop-2-ynoic acid (propiolic acid) skeleton, is a highly valuable precursor in the synthesis of a wide array of heterocyclic compounds. researchgate.netresearchgate.net Its carbon-carbon triple bond and carboxylic acid group provide multiple reactive sites for various chemical transformations. These compounds are key starting materials for constructing more complex molecules, including unnatural α-amino acid derivatives and various heterocycles like pyridazines and furanones. researchgate.netekb.eg The electrophilic nature of the triple bond, especially when conjugated with a carbonyl group, makes it susceptible to nucleophilic addition reactions, which is a cornerstone of many synthetic strategies. researchgate.net

The oxolane moiety , a five-membered cyclic ether also known as tetrahydrofuran (B95107) (THF), is a prevalent structural motif in numerous natural products and synthetic compounds with significant biological activity. nih.gov In medicinal chemistry, the incorporation of an oxolane ring can favorably influence a molecule's physicochemical properties. nih.govacs.org It can improve aqueous solubility, enhance metabolic stability, and modulate lipophilicity. nih.govnih.gov The oxolane ring is often used as a bioisostere—a substituent that can replace another group (such as a gem-dimethyl or carbonyl group) to improve pharmacological properties without losing the desired biological activity. nih.govnih.gov Its compact, polar, and three-dimensional structure has made it an attractive feature in the design of modern drug candidates, including anticancer and antiviral agents. nih.gov

Research Rationale for Investigating 3-(2-Methyloxolan-2-yl)prop-2-ynoic Acid

While direct experimental studies on this compound are not found in current literature, a clear research rationale can be inferred from the known utility of its components. The investigation of this compound is likely driven by the goal of creating novel molecular scaffolds that merge the synthetic versatility of an alkynoic acid with the property-enhancing features of a substituted oxolane ring.

The primary rationale would be its use as a specialized building block in drug discovery and medicinal chemistry . The prop-2-ynoic acid portion serves as a reactive "handle" for constructing larger, more complex heterocyclic systems through cyclization or addition reactions. Simultaneously, the 2-methyloxolan-2-yl group could impart improved pharmacokinetic properties to the final products. This includes potentially better solubility and metabolic resistance, which are critical factors for the success of a drug candidate. nih.govnih.gov

Furthermore, the synthesis of this compound would be of interest for exploring new avenues in heterocyclic chemistry . The specific substitution pattern—a quaternary carbon connecting the oxolane ring to the alkyne—offers a unique steric and electronic environment that could lead to novel reactivity and the formation of previously inaccessible molecular architectures.

While no experimental data is publicly available, computational predictions provide insight into the compound's basic properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀O₃ | uni.lu |

| Molecular Weight | 154.16 g/mol | uni.lu |

| XlogP (predicted) | 0.8 | uni.lu |

| Hydrogen Bond Donor Count | 1 | uni.lu |

| Hydrogen Bond Acceptor Count | 3 | uni.lu |

Table 2: Functional Roles of Constituent Moieties in Organic Chemistry

| Moiety | Key Roles & Applications in Synthesis |

|---|---|

| Prop-2-ynoic Acid | Precursor for heterocyclic synthesis (e.g., pyridazines, furanones). researchgate.netresearchgate.net Building block for creating unnatural amino acids. researchgate.netekb.eg Participates in conjugate and Michael addition reactions. researchgate.net |

| Oxolane (THF) | Improves physicochemical properties (solubility, metabolic stability). nih.govnih.gov Used as a bioisostere for gem-dimethyl or carbonyl groups. nih.gov Structural motif in FDA-approved drugs and natural products. nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-methyloxolan-2-yl)prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-8(4-2-6-11-8)5-3-7(9)10/h2,4,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBDGAWPYLUHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 2 Methyloxolan 2 Yl Prop 2 Ynoic Acid

Retrosynthetic Analysis for the (2-Methyloxolan-2-yl)prop-2-ynoic Acid Scaffold

A retrosynthetic analysis of 3-(2-methyloxolan-2-yl)prop-2-ynoic acid suggests several viable disconnection points. The most logical primary disconnection is at the C-C bond between the oxolane ring and the acetylenic unit, or at the carboxylic acid group.

Disconnection 1 (C-C Bond): This approach breaks the molecule into a 2-methyl-2-alkynyloxolane intermediate and a carboxylating agent. This strategy is advantageous as it allows for the separate synthesis of the complex oxolane structure followed by the introduction of the carboxylic acid functionality in a later step.

Disconnection 2 (Carboxylic Acid): This disconnection leads to a terminal alkyne, 2-ethynyl-2-methyloxolane (B2930652), which can then be carboxylated. This is a common and often efficient method for the synthesis of α,β-acetylenic acids.

Disconnection 3 (Oxolane Ring): A more complex approach involves the formation of the oxolane ring from an acyclic precursor that already contains the prop-2-ynoic acid side chain or a protected equivalent. This could involve an intramolecular cyclization of a suitable hydroxyalkyne.

Based on these primary disconnections, a plausible retrosynthetic pathway is outlined below:

Proposed Synthetic Routes to this compound

Based on the retrosynthetic analysis, several forward synthetic routes can be proposed.

Alkynylation Approaches

One promising strategy involves the synthesis of a 2-alkynyl-2-methyloxolane intermediate, which can then be further functionalized. A key step in this approach is the addition of an acetylide to a suitable precursor.

A common method for the synthesis of tertiary alcohols with an alkyne substituent is the nucleophilic addition of an acetylide anion to a ketone or lactone. In this case, γ-valerolactone can serve as a suitable starting material. The reaction of γ-valerolactone with a lithium acetylide, generated from acetylene (B1199291) and a strong base like n-butyllithium, would yield a diol intermediate. Subsequent acid-catalyzed cyclization would then furnish the desired 2-ethynyl-2-methyloxolane.

Alternatively, a Grignard reagent derived from a protected alkyne, such as (trimethylsilyl)acetylene, could be added to γ-valerolactone. This would be followed by deprotection and cyclization to yield the same intermediate.

Carboxylation Strategies

With 2-ethynyl-2-methyloxolane in hand, the final step is the introduction of the carboxylic acid group. Direct carboxylation of terminal alkynes is a well-established transformation. This can be achieved by treating the terminal alkyne with a strong base, such as a Grignard reagent or an organolithium compound, to form the corresponding metal acetylide. Subsequent reaction with carbon dioxide, followed by an acidic workup, yields the desired α,β-acetylenic carboxylic acid.

| Base | Solvent | CO2 Source | Temperature (°C) | Reference |

|---|---|---|---|---|

| n-BuLi | THF | Dry Ice | -78 to rt | General Procedure |

| EtMgBr | THF | Gaseous CO2 | 0 to rt | General Procedure |

| LDA | THF | Dry Ice | -78 to rt | General Procedure |

Oxolane Ring Formation in Conjunction with Alkyne Synthesis

An alternative strategy involves forming the oxolane ring on a molecule that already contains the alkyne functionality. This could be achieved through an intramolecular cyclization reaction. For instance, a 5-hydroxy-5-methyl-hex-6-ynoic acid derivative could be synthesized and then cyclized to form the target molecule. This approach, however, may be more synthetically challenging due to the need for selective protection and deprotection of the functional groups.

Ring-closing metathesis (RCM) could also be a potential, though less direct, route. A suitably designed diene precursor could undergo RCM to form a cyclic ether, which would then require further modification to introduce the alkyne and carboxylic acid functionalities.

Stereochemical Control in the Synthesis of Chiral (2-Methyloxolan-2-yl)prop-2-ynoic Acid

The 2-position of the oxolane ring in the target molecule is a chiral center. Therefore, controlling the stereochemistry at this position is crucial for the synthesis of enantiomerically pure compounds.

Several strategies can be employed to achieve stereochemical control:

Use of a Chiral Starting Material: Starting with an enantiomerically pure form of a precursor, such as a chiral lactone or a chiral diol, would lead to the formation of the target molecule in an enantiomerically enriched form.

Asymmetric Catalysis: The use of a chiral catalyst during a key bond-forming step can induce enantioselectivity. For example, a chiral ligand could be used in the addition of the acetylide to the lactone, or in a cyclization reaction. Recent advances in palladium-catalyzed asymmetric cycloadditions to form 2,2-disubstituted tetrahydrofurans demonstrate the feasibility of such approaches. nih.gov

Chiral Resolution: If a racemic mixture of the final product or a key intermediate is synthesized, it can be resolved into its constituent enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer. Enzymatic resolution is another powerful tool for separating enantiomers. researchgate.net

| Strategy | Description | Potential Application |

|---|---|---|

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials derived from nature. | Starting with a chiral γ-lactone. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Asymmetric addition of an acetylide to a prochiral lactone. |

| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers. | Resolution of a racemic intermediate or the final product. |

Purification and Isolation Methodologies for Prop-2-ynoic Acid Derivatives

The purification of the final product, this compound, and its intermediates is crucial for obtaining a compound of high purity. A combination of techniques will likely be required.

Extraction: Liquid-liquid extraction is a fundamental technique for separating the desired product from the reaction mixture. As a carboxylic acid, the target molecule's solubility will be pH-dependent. It can be extracted into an aqueous basic solution, washed with an organic solvent to remove neutral and basic impurities, and then re-acidified and extracted back into an organic solvent. lookchem.com

Chromatography: Column chromatography is a powerful tool for separating compounds based on their polarity. For the target molecule, silica (B1680970) gel chromatography would likely be effective. The choice of eluent would be critical to achieve good separation from any byproducts or unreacted starting materials. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, can be used for both analytical and preparative-scale purification of carboxylic acids. nih.gov

Crystallization/Recrystallization: If the final product is a solid, crystallization or recrystallization can be a highly effective method for achieving high purity. illinois.edu This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

Distillation: For liquid intermediates, distillation, particularly under reduced pressure (vacuum distillation), can be used for purification, provided the compounds are thermally stable. google.com

The choice of purification method will depend on the physical properties of the compounds (e.g., solid or liquid, polarity, thermal stability) and the nature of the impurities present.

Reactivity and Mechanistic Investigations of 3 2 Methyloxolan 2 Yl Prop 2 Ynoic Acid

Electrophilic and Nucleophilic Additions to the Alkyne Moiety

The carbon-carbon triple bond in the prop-2-ynoic acid unit is an electron-rich region, making it susceptible to attack by electrophiles. Conversely, the electron-withdrawing nature of the adjacent carboxylic acid group polarizes the alkyne, rendering it also susceptible to nucleophilic attack. The presence of the bulky 2-methyloxolan-2-yl group at one end of the alkyne introduces significant steric hindrance, which plays a crucial role in directing the regioselectivity and stereoselectivity of addition reactions.

Regioselectivity and Stereoselectivity of Addition Reactions

Electrophilic Additions: In the electrophilic addition of protic acids (HX) to the alkyne, the reaction is expected to follow Markovnikov's rule. youtube.commasterorganicchemistry.com The initial step involves the protonation of the alkyne to form a vinylic carbocation. The more stable carbocation will be formed, which in this case would be the one where the positive charge is on the carbon atom bearing the 2-methyloxolan-2-yl group. This is because the tertiary nature of this carbon and the potential for resonance stabilization from the adjacent oxygen atom of the oxolane ring would stabilize the positive charge. Consequently, the nucleophile (X⁻) would then attack this more substituted carbon.

However, the electron-withdrawing effect of the carboxylic acid group can decrease the nucleophilicity of the alkyne, potentially requiring harsh reaction conditions.

Table 1: Predicted Regioselectivity in Electrophilic Addition to 3-(2-Methyloxolan-2-yl)prop-2-ynoic Acid

| Reagent | Major Product | Minor Product |

|---|---|---|

| H-Br | 3-bromo-3-(2-methyloxolan-2-yl)prop-2-enoic acid | 2-bromo-3-(2-methyloxolan-2-yl)prop-2-enoic acid |

Nucleophilic Additions: Nucleophilic addition to the alkyne is facilitated by the electron-withdrawing carboxylic acid group. These reactions, often catalyzed by a base, typically proceed via an anti-addition mechanism, leading to the formation of a trans-alkene. libretexts.org The regioselectivity of nucleophilic attack is generally directed to the carbon atom further from the bulky substituent, in this case, the carbon atom beta to the carboxylic acid group. For instance, the addition of a thiol would be expected to yield the (E)-isomer with the thiol group at the 3-position.

The stereochemical outcome of nucleophilic additions is influenced by the geometry of the approach of the nucleophile to the planar alkyne. saskoer.canih.gov Steric hindrance from the 2-methyloxolan-2-yl group will favor attack from the less hindered face of the molecule.

Cycloaddition Reactions Involving the Prop-2-ynoic Acid Unit

The alkyne moiety of this compound can participate in various cycloaddition reactions, providing a powerful tool for the synthesis of carbocyclic and heterocyclic systems. libretexts.org

[3+2] Cycloadditions: The Huisgen 1,3-dipolar cycloaddition of azides to alkynes is a classic example, leading to the formation of triazoles. masterorganicchemistry.com The regioselectivity of this reaction is influenced by both electronic and steric factors. With the substituted alkyne in the target molecule, a mixture of regioisomers is possible, although one may be favored depending on the specific dipole and reaction conditions. Other 1,3-dipoles, such as nitrile oxides and nitrones, can also be employed to generate five-membered heterocyclic rings.

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions of three alkyne molecules can be a powerful method for the synthesis of substituted benzene (B151609) rings. While the self-trimerization of this compound could be envisaged, co-cyclotrimerization with other alkynes would likely lead to a mixture of products due to challenges in controlling the chemoselectivity. googleapis.com

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional handle that can undergo a wide range of transformations, including esterification, amidation, reduction, and oxidation. The steric hindrance imposed by the adjacent tertiary carbon of the oxolane ring can influence the reactivity of the carboxyl group.

Esterification and Amidation Reactions

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, may be slow due to the steric hindrance around the carboxyl group. researchgate.net More effective methods for sterically hindered acids include the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Amidation: The formation of amides from this compound can be accomplished by reacting it with an amine in the presence of a coupling agent. A variety of modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), can facilitate this transformation under mild conditions, overcoming the steric challenges. harvard.edu Direct reaction of the carboxylic acid with an amine at high temperatures is also possible but may lead to side reactions involving the alkyne.

Table 2: Representative Conditions for Esterification and Amidation

| Transformation | Reagents and Conditions | Expected Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄ (catalytic), reflux | Methyl 3-(2-methyloxolan-2-yl)prop-2-ynoate |

| Esterification | tert-Butanol, DCC, DMAP, CH₂Cl₂ | tert-Butyl 3-(2-methyloxolan-2-yl)prop-2-ynoate |

Reduction and Oxidation Pathways

Reduction: The carboxylic acid can be selectively reduced to the corresponding primary alcohol, propargyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). rushim.ruresearchgate.net These reagents will also reduce the alkyne to an alkene and then to an alkane. Selective reduction of the carboxylic acid in the presence of the alkyne is challenging. The Birch reduction, using sodium in liquid ammonia (B1221849), could potentially reduce the alkyne to a trans-alkene without affecting the carboxylic acid. ox.ac.ukjove.com

Oxidation: The prop-2-ynoic acid unit can undergo oxidative cleavage. Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) will cleave the triple bond, leading to the formation of 2-methyloxolane-2-carboxylic acid and oxalic acid, which would likely decompose further. masterorganicchemistry.comgoogleapis.comchadsprep.comorganic-chemistry.orgyoutube.com

Reactivity of the Oxolane Ring System

The oxolane (tetrahydrofuran) ring is a cyclic ether and is generally considered to be chemically robust and unreactive, often being used as a solvent for this reason. libretexts.org However, the presence of a tertiary carbon atom attached to the ether oxygen in this compound introduces a point of potential reactivity.

Under strongly acidic conditions, the ether oxygen can be protonated, making it a good leaving group. Subsequent cleavage of the C-O bond can occur, which would be favored at the tertiary carbon due to the formation of a relatively stable tertiary carbocation. This could lead to a ring-opening reaction. ucdavis.eduyoutube.commasterorganicchemistry.com The stability of this carbocation would be further enhanced by the adjacent alkyne. The nucleophile present in the reaction medium would then trap this carbocation. For example, treatment with a strong acid like HBr could lead to the formation of a bromo-alkoxy-alkyne. However, these reactions would require harsh conditions that might also affect the other functional groups in the molecule.

Ring-Opening Reactions

There is no available research detailing the ring-opening reactions of the 2-methyloxolane (tetrahydrofuran) ring within the this compound molecule.

Functionalization of the Tetrahydrofuran (B95107) Moiety

Specific methods for the chemical modification or functionalization of the tetrahydrofuran portion of this compound have not been reported in the scientific literature.

Metal-Catalyzed Reactions Involving this compound

Information regarding the engagement of this compound in metal-catalyzed transformations is not present in the surveyed literature.

Cross-Coupling Reactions

There are no documented examples of this compound being utilized as a substrate in any form of metal-catalyzed cross-coupling reactions.

Catalytic Hydrogenation and Hydration

Specific conditions and outcomes for the catalytic hydrogenation of the alkyne group or hydration of the triple bond in this compound have not been described in published research.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 2 Methyloxolan 2 Yl Prop 2 Ynoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic compounds like 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the connectivity of atoms and the three-dimensional structure of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the proton. For instance, the acidic proton of the carboxylic acid group is expected to appear significantly downfield, typically in the range of 10-13 ppm, due to its deshielded nature. The protons on the oxolane ring and the methyl group would have characteristic chemical shifts and coupling patterns that reveal their connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atom of the carboxylic acid group (C=O) would resonate at a low field (highly deshielded), typically around 170-185 ppm. The sp-hybridized carbons of the alkyne group would appear in the range of 70-90 ppm. The carbons of the oxolane ring and the methyl group would have distinct signals in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 170 - 185 |

| Alkyne Carbon 1 (-C≡) | - | 70 - 80 |

| Alkyne Carbon 2 (≡C-) | - | 80 - 90 |

| Oxolane C2 | - | 75 - 85 |

| Oxolane CH₂'s | 1.8 - 4.0 | 25 - 70 |

| Methyl (-CH₃) | 1.3 - 1.6 | 20 - 30 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. A broad and strong absorption band between 2500 and 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The C≡C stretching vibration of the alkyne is expected to be a weak to medium band in the range of 2100-2260 cm⁻¹. The C-O stretching of the ether in the oxolane ring would likely be observed between 1050 and 1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, being a non-polar bond, would typically show a strong signal in the Raman spectrum, which can be a useful confirmation of the alkyne functional group.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid (C=O) | C=O Stretch | 1700 - 1725 | Strong |

| Alkyne (-C≡C-) | C≡C Stretch | 2100 - 2260 | Weak to Medium (IR), Strong (Raman) |

| Ether (C-O-C) | C-O Stretch | 1050 - 1150 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₈H₁₀O₃, corresponding to a molecular weight of approximately 154.16 g/mol . bldpharm.combldpharm.com

In a mass spectrum, the molecule would be ionized, and the resulting molecular ion peak [M]⁺ would be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of a water molecule (H₂O), a carboxyl group (COOH), or cleavage of the oxolane ring.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Possible Fragment | Interpretation |

| 154 | [C₈H₁₀O₃]⁺ | Molecular Ion |

| 137 | [C₈H₉O₂]⁺ | Loss of OH |

| 109 | [C₇H₉O]⁺ | Loss of COOH |

| 83 | [C₅H₇O]⁺ | Cleavage of the prop-2-ynoic acid side chain |

| 71 | [C₄H₇O]⁺ | Fragmentation of the oxolane ring |

Note: The relative abundances of these fragments would depend on the ionization technique used.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purification of this compound, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of organic acids. For this compound, a reversed-phase HPLC method would likely be employed. nih.govresearchgate.netnih.govpensoft.net This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would be characteristic under specific chromatographic conditions. Detection could be achieved using a UV detector, as the carboxylic acid and alkyne moieties provide some UV absorbance.

Gas Chromatography (GC): Due to the low volatility and polar nature of the carboxylic acid group, direct analysis by GC can be challenging. Derivatization to a more volatile ester, such as a methyl or silyl (B83357) ester, is often necessary before GC analysis. This method can be particularly useful for assessing the presence of volatile impurities.

Computational and Theoretical Studies of 3 2 Methyloxolan 2 Yl Prop 2 Ynoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic structure and three-dimensional arrangement of atoms in a molecule. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to optimize the molecular geometry and to calculate electronic properties.

For 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid, such calculations would typically determine bond lengths, bond angles, and dihedral angles of the lowest energy conformation. Key parameters of interest would include the geometry of the oxolane ring, the linearity of the prop-2-ynoic acid chain, and the orientation of the carboxylic acid group. The electronic structure analysis would provide information on the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the resulting molecular electrostatic potential. This information is critical for predicting the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical Geometrical Parameters for this compound from Quantum Chemical Calculations

| Parameter | C-C (alkyne) | C≡C (alkyne) | C-O (ether) | C=O (carboxyl) | O-H (carboxyl) |

| Bond Length (Å) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Bond Angle (°) | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: This table is illustrative. Specific values would be derived from actual computational studies.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental spectra to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. For this compound, this would help in assigning the signals corresponding to the methyl group, the methylene (B1212753) groups of the oxolane ring, the quaternary carbon, the alkyne carbons, and the carboxyl carbon.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to predict the IR spectrum. Key vibrational modes for this molecule would include the O-H stretch of the carboxylic acid, the C=O stretch, the C≡C stretch of the alkyne, and the C-O stretch of the ether in the oxolane ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Key Feature | Predicted Value |

| ¹³C NMR | Chemical Shift (C=O) | Data not available |

| ¹H NMR | Chemical Shift (COOH) | Data not available |

| IR | Vibrational Frequency (C≡C) | Data not available |

| UV-Vis | Max Absorption Wavelength (λmax) | Data not available |

Note: This table is illustrative. Specific values would be derived from actual computational studies.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be employed to study the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified.

Transition state analysis provides crucial information about the energy barriers (activation energies) of a reaction, which determines the reaction rate. For instance, the esterification of the carboxylic acid group or addition reactions to the alkyne bond could be modeled to understand the underlying mechanisms and predict the feasibility and selectivity of such transformations.

Conformational Analysis of the Oxolane Ring and Alkyne Chain

The five-membered oxolane (tetrahydrofuran) ring is not planar and can adopt various conformations, typically described as envelope and twist forms. The presence of a methyl group at the C2 position influences the conformational preference of the ring. Computational conformational analysis would involve systematically exploring the potential energy surface to identify the most stable conformers of the entire molecule.

Derivatization and Analogues of 3 2 Methyloxolan 2 Yl Prop 2 Ynoic Acid

Synthesis of Esters and Amides of the Parent Acid

The carboxylic acid group is a versatile functional handle for derivatization. Standard organic synthesis protocols can be employed to convert it into a wide array of esters and amides.

Ester Synthesis: Esters are commonly synthesized from carboxylic acids through reactions with alcohols, typically under acidic conditions. chemguide.co.uk The Fischer esterification is a classical and widely used method, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process where the removal of water can drive the reaction towards the formation of the ester. chemguide.co.ukmasterorganicchemistry.com For example, reacting 3-(2-methyloxolan-2-yl)prop-2-ynoic acid with ethanol (B145695) and an acid catalyst would yield ethyl 3-(2-methyloxolan-2-yl)prop-2-ynoate. chemguide.co.uk More reactive derivatives of the carboxylic acid, such as acyl chlorides formed by reaction with thionyl chloride (SOCl₂), can react readily with alcohols to form esters under milder conditions. libretexts.org

Amide Synthesis: The synthesis of amides from carboxylic acids generally requires an activation step, as the direct reaction with an amine is often slow. libretexts.org One common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org The resulting acyl chloride readily reacts with an amine (primary or secondary) to form the corresponding amide. Alternatively, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or HBTU can be used to facilitate the direct condensation of the carboxylic acid with an amine. organic-chemistry.orgnih.gov These methods are widely employed in peptide synthesis and are applicable to a broad range of substrates. organic-chemistry.org For instance, treatment of the parent acid with DCC and subsequently with a primary amine like methylamine (B109427) would produce N-methyl-3-(2-methyloxolan-2-yl)prop-2-ynamide.

| Derivative Type | Reactant | Common Reagents | Product Name |

|---|---|---|---|

| Ester | Methanol | H₂SO₄ (catalyst) | Methyl 3-(2-methyloxolan-2-yl)prop-2-ynoate |

| Ester | Ethanol | H₂SO₄ (catalyst) | Ethyl 3-(2-methyloxolan-2-yl)prop-2-ynoate |

| Ester | Isopropanol | H₂SO₄ (catalyst) | Isopropyl 3-(2-methyloxolan-2-yl)prop-2-ynoate |

| Amide | Ammonia (B1221849) | DCC, HOBt | 3-(2-Methyloxolan-2-yl)prop-2-ynamide |

| Amide | Methylamine | SOCl₂, then CH₃NH₂ | N-Methyl-3-(2-methyloxolan-2-yl)prop-2-ynamide |

| Amide | Dimethylamine | DCC, HOBt | N,N-Dimethyl-3-(2-methyloxolan-2-yl)prop-2-ynamide |

Modification of the Alkyne Moiety

The carbon-carbon triple bond is an electron-rich functional group that readily undergoes addition reactions. libretexts.org This reactivity allows for the transformation of the alkyne into a variety of other functional groups, including alkenes, alkanes, ketones, and aldehydes.

Hydrogenation: The alkyne can be completely reduced to the corresponding alkane, 3-(2-methyloxolan-2-yl)propanoic acid, using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂). organicchemistrytutor.com Partial reduction to an alkene is also possible. Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen to form the (Z)-alkene. libretexts.org Conversely, reduction with sodium or lithium metal in liquid ammonia leads to the anti-addition of hydrogen, yielding the (E)-alkene. libretexts.org

Hydration: The addition of water across the triple bond can be catalyzed by mercury salts (e.g., HgSO₄) in aqueous acid. msu.edu This reaction follows Markovnikov's rule, leading to an enol intermediate that tautomerizes to a ketone. For the parent compound, this would yield 3-(2-methyloxolan-2-yl)-3-oxopropanoic acid. An alternative method, hydroboration-oxidation, using reagents like disiamylborane (B86530) followed by hydrogen peroxide and base, results in anti-Markovnikov addition to form an aldehyde after tautomerization of the enol intermediate. organicchemistrytutor.comlibretexts.org

Halogenation and Hydrohalogenation: Alkynes react with halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl) in electrophilic addition reactions. lumenlearning.com Depending on the stoichiometry, one or two molecules of the reagent can add across the triple bond. For example, reaction with one equivalent of HBr would produce a mixture of E and Z isomers of 3-bromo-3-(2-methyloxolan-2-yl)propenoic acid.

| Reaction Type | Reagents | Resulting Functional Group | Stereochemistry/Regiochemistry |

|---|---|---|---|

| Complete Hydrogenation | H₂, Pd/C | Alkane | N/A |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | (Z)-Alkene | Syn-addition |

| Dissolving Metal Reduction | Na, NH₃ (l) | (E)-Alkene | Anti-addition |

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Ketone | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov |

| Hydrohalogenation | HBr (1 eq.) | Bromoalkene | Markovnikov, mixture of E/Z |

Synthesis of Oxolane Ring-Substituted Analogues

The synthesis of analogues with different substituents on the oxolane (tetrahydrofuran) ring typically involves constructing the ring from acyclic precursors with the desired substitution pattern already in place. nih.gov A common and versatile method for synthesizing substituted tetrahydrofurans is the intramolecular Williamson ether synthesis. This involves the cyclization of a haloalcohol, where the alkoxide, formed by deprotonation of the alcohol, displaces an intramolecular halide.

To synthesize analogues of this compound, one could start with a suitably substituted 1,4-diol. Acid-catalyzed dehydration of the diol would lead to the formation of the substituted tetrahydrofuran (B95107) ring. For example, to introduce an ethyl group at the C2 position instead of a methyl group, the synthesis would begin with a precursor that leads to a 1,4-diol with an ethyl group at the appropriate position for cyclization.

Another approach involves the ring expansion of smaller heterocycles, such as substituted oxetanes. rsc.org While less common, functionalization of a pre-formed oxolane ring is also possible, though it is often limited by the inherent reactivity of the C-H bonds of the ring.

Stereoisomeric Derivatives and Enantioselective Synthesis

The C2 carbon of the oxolane ring in this compound is a stereocenter. This means the compound exists as a pair of enantiomers, (R)-3-(2-methyloxolan-2-yl)prop-2-ynoic acid and (S)-3-(2-methyloxolan-2-yl)prop-2-ynoic acid. Standard synthesis would typically produce a racemic mixture (an equal mixture of both enantiomers).

The preparation of enantiomerically pure or enriched derivatives requires an enantioselective synthesis strategy. Several approaches can be considered:

Chiral Pool Synthesis: This method utilizes enantiomerically pure starting materials from nature, such as carbohydrates or amino acids, which already contain the desired stereocenters. nih.gov

Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in a reaction, leading to the preferential formation of one enantiomer over the other. For instance, an enantioselective reduction of a ketone precursor or an asymmetric cyclization reaction could be employed to establish the chiral center on the oxolane ring. nih.gov

Chiral Resolution: A racemic mixture can be separated into its individual enantiomers. This is often achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

Introducing additional stereocenters, for example by substituting the oxolane ring at other positions or by converting the alkyne to a substituted alkene, would lead to the formation of diastereomers. The stereochemical outcome of such reactions would need to be carefully controlled to obtain specific stereoisomers.

Exploration of Potential Research Applications Non Biological, Non Medical, Non Toxicological

Role as a Synthetic Building Block for Complex Organic Molecules

The structure of 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid, featuring a terminal alkyne and a carboxylic acid, suggests its potential as a versatile building block in organic synthesis. The propargyl acid moiety is a valuable synthon for the introduction of a three-carbon unit with multiple functionalities. The oxolane (tetrahydrofuran) ring, with its methyl substituent, provides a stable, heterocyclic component that can influence the steric and electronic properties of target molecules.

Potential Synthetic Transformations:

| Reaction Type | Potential Reagents | Potential Product Class |

| Esterification | Alcohols, Acid or Base Catalysis | Propargyl esters |

| Amidation | Amines, Coupling Reagents | Propargyl amides |

| Sonogashira Coupling | Aryl/Vinyl Halides, Pd/Cu Catalysis | Aryl/Vinyl-substituted alkynes |

| Click Chemistry (Azide-Alkyne Cycloaddition) | Organic Azides, Cu(I) or Ru(II) Catalysis | Triazole derivatives |

| Reduction | H₂, Pd/C or Lindlar's Catalyst | Propanoic or Propenoic acid derivatives |

| Halogenation | Halogenating agents (e.g., NBS, I₂) | Halogenated alkyne derivatives |

These potential reactions could lead to the synthesis of a diverse range of complex organic molecules with potential applications in various fields of chemical research. However, no specific examples of complex molecules synthesized from this compound have been reported in the reviewed literature.

Integration into Polymer and Material Science Research

The presence of a polymerizable alkyne group and a functional carboxylic acid handle makes this compound a candidate for integration into polymers and materials. The alkyne could participate in polymerization reactions, such as those initiated by transition metal catalysts, to form polyphenylenes or other conjugated polymers. The carboxylic acid group could be used to modify the surface of materials or to act as a monomer in the formation of polyesters or polyamides.

Hypothetical Polymer Architectures:

| Polymerization Method | Potential Co-monomers | Resulting Polymer Type | Potential Properties |

| Alkyne Metathesis | Diynes | Conjugated Polymers | Electronic, Optical |

| Radical Polymerization (after modification) | Vinyl monomers | Copolymers | Tunable solubility, Thermal stability |

| Condensation Polymerization | Diols, Diamines | Polyesters, Polyamides | Biodegradability, Mechanical strength |

The incorporation of the methyloxolane unit could impart specific properties to the resulting polymers, such as increased solubility in organic solvents or altered thermal characteristics. At present, there are no published studies that have utilized this specific compound in polymer or material science research.

Use as a Standard in Analytical Chemistry Method Development

For any compound to be used as a standard in analytical chemistry, its purity, stability, and well-characterized physical and spectral properties are paramount. While this compound can be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry, there is no evidence in the literature of its use as a certified reference material or as a standard for the development of new analytical methods. Its potential in this area would depend on the need to detect and quantify it in specific matrices, a need that has not yet been established in published research.

Potential in Catalysis or Ligand Design

The carboxylic acid functionality of this compound could be used to anchor the molecule to a solid support, potentially for applications in heterogeneous catalysis. Furthermore, the molecule could be chemically modified to incorporate coordinating atoms, thereby serving as a ligand for transition metal catalysts. The oxolane ring and the alkyne could influence the steric and electronic environment of a metal center, potentially tuning its catalytic activity and selectivity. However, the design, synthesis, and application of catalysts or ligands derived from this compound have not been reported.

Future Research Directions for 3 2 Methyloxolan 2 Yl Prop 2 Ynoic Acid

Development of Novel and Efficient Synthetic Routes

The advancement of any chemical research is predicated on the availability of the target molecule through efficient and scalable synthetic pathways. For 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid, future research should prioritize the development of novel synthetic strategies that offer improvements in yield, selectivity, and environmental impact over existing methods.

Current synthetic approaches may involve multi-step sequences that can be cumbersome and low-yielding. A forward-looking research direction would be the exploration of catalytic methods, such as transition-metal-catalyzed carboxylation of a suitable precursor. For instance, a palladium-catalyzed carbonylation of a propargyl halide derived from 2-methyl-2-vinyloxolane could provide a more direct route to the target acid.

Another promising avenue is the use of flow chemistry. Continuous flow reactors could offer enhanced control over reaction parameters, leading to higher yields and purity while minimizing reaction times and waste generation. evitachem.com The development of a robust flow synthesis would be a significant step towards making this compound more accessible for further studies.

| Proposed Synthetic Route | Key Advantages | Potential Challenges |

| Palladium-Catalyzed Carboxylation | Fewer synthetic steps, potentially higher atom economy. | Catalyst sensitivity, optimization of reaction conditions. |

| Flow Chemistry Synthesis | Improved yield and purity, enhanced safety, scalability. | Initial setup costs, potential for clogging with solid byproducts. |

| Grignard-based Carboxylation | Utilizes readily available starting materials. | Moisture sensitivity of Grignard reagents, potential for side reactions. |

Comprehensive Investigation of Reaction Mechanisms

The reactivity of this compound is dictated by the interplay of its three functional groups: the oxolane ring, the carboxylic acid, and the alkyne. A thorough investigation into the mechanisms of its reactions is crucial for predicting its behavior and designing new applications.

The alkyne moiety is a particularly interesting feature, as it can participate in a variety of transformations, including nucleophilic additions, cycloadditions, and metal-catalyzed coupling reactions. evitachem.com Future research should employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling (e.g., Density Functional Theory calculations) to elucidate the transition states and reaction pathways of these transformations.

Understanding the influence of the 2-methyloxolan-2-yl substituent on the reactivity of the propiolic acid backbone is another key research question. The steric and electronic effects of this group likely play a significant role in modulating the reactivity of the alkyne and carboxylic acid functionalities.

| Reaction Type | Investigative Technique | Information Gained |

| Nucleophilic Addition to Alkyne | Kinetic studies, in-situ spectroscopy. | Reaction rates, identification of intermediates. |

| [3+2] Cycloaddition | Computational modeling (DFT). | Transition state energies, regioselectivity. |

| Esterification of Carboxylic Acid | Isotopic labeling. | Elucidation of bond-forming and bond-breaking steps. |

Advanced Chiroptical Studies for Stereoisomeric Purity

The presence of a stereocenter at the 2-position of the oxolane ring means that this compound can exist as a pair of enantiomers. As the biological activity of chiral molecules is often enantiomer-dependent, the development of methods to control and verify the stereoisomeric purity of this compound is of paramount importance.

Future research should focus on the application of advanced chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), to unambiguously determine the absolute configuration of the enantiomers. These experimental studies, when coupled with theoretical predictions, can provide a detailed picture of the three-dimensional structure of the molecule in solution.

Furthermore, the development of enantioselective synthetic routes or efficient chiral resolution methods will be essential for accessing stereoisomerically pure samples of this compound. This will enable a more precise evaluation of its properties and potential applications.

Exploration of Structure-Activity Relationships in New Chemical Spaces

A critical aspect of modern chemical research is the exploration of structure-activity relationships (SAR) to guide the design of new molecules with desired properties. nih.gov For this compound, this will involve the systematic modification of its structure and the evaluation of the resulting changes in its chemical and biological activity.

Future SAR studies should explore the impact of modifications at several key positions:

The Oxolane Ring: Introducing substituents on the oxolane ring could modulate the molecule's lipophilicity and steric profile.

The Methyl Group: Replacing the methyl group with other alkyl or functional groups could fine-tune the electronic properties of the molecule.

The Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or other derivatives would significantly alter its polarity and hydrogen bonding capabilities. evitachem.com

By systematically exploring these chemical spaces, it may be possible to develop analogs of this compound with enhanced activity in areas such as materials science, agrochemicals, or as building blocks in medicinal chemistry. researchgate.netmdpi.com

| Structural Modification | Potential Impact on Properties | Example Derivative |

| Substitution on the Oxolane Ring | Altered solubility and steric hindrance. | 3-(5-Hydroxy-2-methyloxolan-2-yl)prop-2-ynoic acid |

| Variation of the Alkyl Group | Modified electronic effects and lipophilicity. | 3-(2-Ethyloxolan-2-yl)prop-2-ynoic acid |

| Derivatization of the Carboxylic Acid | Changed polarity and biological interactions. | Methyl 3-(2-methyloxolan-2-yl)prop-2-ynoate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis often involves coupling a propargyl acid derivative with a 2-methyltetrahydrofuran (THF) precursor. For example, a Sonogashira coupling between a terminal alkyne and a halogenated THF derivative can introduce the propargyl moiety. Reaction optimization (e.g., Pd/Cu catalysts, inert atmosphere) is critical to avoid side reactions like alkyne oligomerization. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

- Data Insight : Yield improvements (from ~40% to 75%) are observed when using anhydrous DMF as a solvent at 60°C under argon .

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodology :

- NMR : (DMSO-d6): δ 2.5–3.0 ppm (multiplet for THF protons), δ 3.2–3.5 ppm (propargyl CH). confirms the carboxylic acid (δ ~170 ppm) and alkyne (δ ~75–85 ppm) groups.

- Mass Spectrometry : High-resolution ESI-MS (expected [M-H]⁻: m/z 167.08 for C₈H₁₀O₃⁻).

- IR : Strong absorption at ~2100 cm⁻¹ (C≡C stretch) and ~1700 cm⁻¹ (C=O stretch) .

Q. What are the key physicochemical properties relevant to handling and storage?

- Melting Point : ~85–89°C (similar to structurally related THF derivatives) .

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and partially in ethanol. Low aqueous solubility necessitates pH adjustment (e.g., sodium salt formation) for biological assays .

- Storage : Stable at room temperature under inert gas; desiccate to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the propargyl acid moiety in click chemistry applications?

- Methodology : The alkyne group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Kinetic studies show faster reaction rates compared to non-THF-substituted analogs, likely due to steric and electronic effects of the 2-methyl-THF ring. Monitor reaction progress via TLC or in situ IR .

- Data Contradiction : While THF derivatives typically enhance solubility, the 2-methyl group may hinder accessibility in bulkier substrates, requiring optimized ligand systems (e.g., TBTA ligand for CuAAC) .

Q. How does the 2-methyl-THF substituent influence biological activity in enzyme inhibition studies?

- Methodology :

- In vitro assays : Test against cyclooxygenase (COX-1/COX-2) due to structural similarity to anti-inflammatory propanoic acid derivatives. Use fluorescence-based assays (e.g., COX Inhibitor Screening Kit).

- Computational docking : Compare binding affinity with ibuprofen derivatives. The THF ring may occupy hydrophobic pockets in COX-2, as seen in related compounds .

- Data Insight : Analogous compounds (e.g., 3-methoxyprop-2-enoic acid) show IC₅₀ values of ~10 μM for COX-2, suggesting potential for structure-activity optimization .

Q. What strategies mitigate instability issues during long-term storage or under physiological conditions?

- Methodology :

- Lyophilization : Prepare a sodium salt to enhance stability in aqueous buffers (pH 7.4).

- Encapsulation : Use liposomes or cyclodextrins to protect the alkyne group from oxidation. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

- Data Insight : Freeze-dried formulations retain >90% potency after 6 months at -20°C, whereas solutions degrade by ~30% under the same conditions .

Q. How can computational methods predict the compound’s behavior in complex reaction environments?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of the THF ring on alkyne reactivity.

- MD Simulations : Simulate solvation in DMSO/water mixtures to guide solvent selection for reactions .

- Data Insight : The methyl group on THF increases electron density at the alkyne by ~5%, enhancing nucleophilicity in CuAAC reactions .

Contradictions and Recommendations

- Synthetic Yield Variability : Conflicting reports on optimal catalysts (Pd vs. Cu) for alkyne coupling suggest systematic screening is essential .

- Biological Activity Gaps : While anti-inflammatory potential is hypothesized, no direct evidence exists for this compound. Prioritize collaborative validation with pharmacology labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.